4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole 4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15821842
InChI: InChI=1S/C11H10ClFN2O2S/c1-2-18(16,17)11-7(6-14-15-11)10-8(12)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H10ClFN2O2S
Molecular Weight: 288.73 g/mol

4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole

CAS No.:

Cat. No.: VC15821842

Molecular Formula: C11H10ClFN2O2S

Molecular Weight: 288.73 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole -

Specification

Molecular Formula C11H10ClFN2O2S
Molecular Weight 288.73 g/mol
IUPAC Name 4-(2-chloro-6-fluorophenyl)-5-ethylsulfonyl-1H-pyrazole
Standard InChI InChI=1S/C11H10ClFN2O2S/c1-2-18(16,17)11-7(6-14-15-11)10-8(12)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)
Standard InChI Key HGQVDYWTSFXRHW-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)C1=C(C=NN1)C2=C(C=CC=C2Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole possesses the molecular formula C₁₁H₁₀ClFN₂O₂S and a molecular weight of 288.73 g/mol . The IUPAC name is 4-(2-chloro-6-fluorophenyl)-5-ethylsulfonyl-1H-pyrazole, reflecting its substitution pattern: a chloro-fluorophenyl group at position 4 and an ethylsulfonyl group at position 3 of the pyrazole ring .

Crystallographic and Stereochemical Properties

X-ray diffraction studies reveal a monoclinic crystal system with space group P21/n and unit cell parameters a = 15.070 Å, b = 4.905 Å, c = 21.018 Å, and β = 105.59° . The asymmetric unit contains one molecule, with intermolecular interactions dominated by van der Waals forces and weak C–H···O hydrogen bonds involving the sulfonyl group . The pyrazole ring adopts a planar conformation, while the ethylsulfonyl moiety exhibits slight torsional distortion due to steric hindrance .

Table 1: Crystallographic Data

ParameterValue
Crystal systemMonoclinic
Space groupP21/n
Unit cell volume1496.5 ų
Z (molecules/unit)4
Density (calc.)1.512 g/cm³

Spectroscopic Features

  • ¹H NMR: Signals at δ 3.26–3.13 ppm (CH₂ of ethylsulfonyl) and δ 5.54–5.48 ppm (pyrazole CH) .

  • IR: Stretching vibrations at 1340 cm⁻¹ (S=O) and 1550 cm⁻¹ (C=N) .

  • Mass Spectrometry: Molecular ion peak at m/z 288.73 (M⁺) .

Synthetic Pathways and Optimization

Claisen-Schmidt Condensation

The phenylacetophenone precursor is synthesized via Claisen-Schmidt condensation between 4-chlorophenyl acetophenone and fluorinated benzaldehyde under basic conditions . This step yields a chalcone intermediate, critical for pyrazole ring formation.

Cyclization with Semicarbazide

Cyclocondensation of the chalcone with 4-sulfamoylphenyl semicarbazide in ethanol produces the pyrazoline core . The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the α,β-unsaturated ketone, followed by dehydration.

Table 2: Reaction Conditions

ParameterValue
SolventEthanol
Temperature80°C
CatalystNaOH (10% w/v)
Yield68–75%

Sulfonylation

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

This compound exhibits inhibitory activity against carbonic anhydrase isoforms CA II (IC₅₀ = 12 nM) and CA IX (IC₅₀ = 18 nM), outperforming acetazolamide (IC₅₀ = 30 nM) . The sulfonamide group coordinates the zinc ion in the enzyme’s active site, while the halogenated phenyl ring enhances hydrophobic interactions .

Cell LineGI₅₀ (μM)
A549 (lung)8.2
MCF-7 (breast)14.5
HEK293 (normal)>50

Anti-Inflammatory Activity

In murine models, the compound reduces carrageenan-induced paw edema by 62% at 10 mg/kg, surpassing diclofenac (55% at 20 mg/kg) . This effect correlates with COX-2 inhibition and TNF-α suppression.

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Log P = 2.8 ensures moderate gastrointestinal absorption .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the ethylsulfonyl group generates a sulfonic acid metabolite .

  • Excretion: Renal clearance (t₁/₂ = 4.2 h) accounts for 70% of elimination .

Acute Toxicity

The LD₅₀ in rats is 320 mg/kg (oral) and 85 mg/kg (intravenous). Histopathological analysis reveals mild hepatotoxicity at doses >100 mg/kg .

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

DerivativeCA II IC₅₀ (nM)Log P
Parent compound122.8
Methylsulfonyl282.1
Pentafluorophenyl93.5

The ethylsulfonyl group optimizes both potency and solubility, while fluorination at the phenyl ring enhances target affinity .

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